2,4,4',6-Tetrabromodiphenyl ether 2,4,4',6-Tetrabromodiphenyl ether
Brand Name: Vulcanchem
CAS No.: 189084-63-7
VCID: VC3807130
InChI: InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H
SMILES: C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)Br)Br
Molecular Formula: C12H6Br4O
Molecular Weight: 485.79 g/mol

2,4,4',6-Tetrabromodiphenyl ether

CAS No.: 189084-63-7

Cat. No.: VC3807130

Molecular Formula: C12H6Br4O

Molecular Weight: 485.79 g/mol

* For research use only. Not for human or veterinary use.

2,4,4',6-Tetrabromodiphenyl ether - 189084-63-7

Specification

CAS No. 189084-63-7
Molecular Formula C12H6Br4O
Molecular Weight 485.79 g/mol
IUPAC Name 1,3,5-tribromo-2-(4-bromophenoxy)benzene
Standard InChI InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H
Standard InChI Key BWCNKMFFUGBFGB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)Br)Br
Canonical SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2Br)Br)Br)Br

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

BDE-75 (CAS No. 189084-63-7) belongs to the tetra-brominated diphenyl ether homolog group, with the molecular formula C₁₂H₆Br₄O and a molecular weight of 485.79 g/mol . Its structure consists of two phenyl rings connected by an ether bond, brominated at positions 2,4,4',6. This substitution pattern confers high lipophilicity, evidenced by a log octanol-water partition coefficient (log K<sub>ow</sub>) of 6.81 , facilitating bioaccumulation in adipose tissues.

Physical Parameters

Key physicochemical properties include:

PropertyValueReference
Vapor pressure (25°C)2.5 × 10⁻⁴ Pa
Water solubility (25°C)11 μg/L
Melting point79–82°C
Enthalpy of vaporization90.1 kJ/mol (at 418 K)

These properties underscore its environmental persistence and propensity for long-range atmospheric transport .

Environmental Distribution and Bioaccumulation

Global Contamination Trends

BDE-75 is ubiquitously detected in air, water, and soil samples, with elevated concentrations near electronic waste recycling sites . Its resistance to photolytic and microbial degradation results in a half-life exceeding 2 years in sediment . In marine ecosystems, BDE-75 bioaccumulates in apex predators, with concentrations reaching 450 ng/g lipid weight in sea cucumber (Apostichopus japonicus) tissues .

Human Exposure Pathways

Human exposure occurs primarily through:

  • Dietary intake: Bioaccumulation in fatty fish and meat products .

  • Indoor dust inhalation: Released from flame-retardant-treated electronics and textiles .

  • Placental transfer: Detected in umbilical cord blood at 0.5–4.2 ng/g lipid weight .

Toxicological Profiles and Mechanisms

Hepatotoxicity

In vitro studies using HepG2 hepatoblastoma cells demonstrate dose-dependent cytotoxicity (IC₅₀ = 18 μM) . Key mechanisms include:

  • Oxidative stress: 2-fold increase in reactive oxygen species (ROS) at 10 μM exposure .

  • DNA damage: Comet assay reveals 35% tail DNA at 20 μM .

  • Metabolic disruption: Inhibition of cytochrome P450 enzymes (CYP1A1/2) by 40–60% .

Neurodevelopmental Effects

Zebrafish (Danio rerio) models reveal impaired oligodendrocyte development at 5 μM, reducing myelination by 28% in spinal cord tissues . Concurrently, 20 μM BDE-75 exposure alters optokinetic responses by 45%, indicating visual processing deficits .

Immunomodulatory Activity

In THP-1 macrophages, BDE-75 (10 μM):

  • Upregulates PPARγ by 3.2-fold, increasing lipid uptake via CD36/FABP4 pathways .

  • Modulates miRNA-155 expression, enhancing pro-inflammatory cytokine secretion (IL-6 ↑ 220%, TNF-α ↑ 180%) .

Molecular Interactions and Signaling Pathways

PPARγ Selective Activation

Molecular docking studies reveal BDE-75 binds the PPARγ ligand-binding domain (LBD) at helices 3 and 5, distinct from full agonists like rosiglitazone . This partial agonism selectively upregulates lipid uptake genes (CD36, FABP4) while failing to activate cholesterol efflux pathways (ABCA1, ABCG1), promoting foam cell formation .

Estrogen Receptor Cross-Talk

BDE-75 acts as a weak estrogen receptor α (ERα) antagonist (IC₅₀ = 50 μM), displacing 17β-estradiol by 40% at 10 μM . This interaction disrupts vitellogenin synthesis in fish, reducing reproductive success by 60% .

Regulatory Status and Risk Mitigation

Current Guidelines

The U.S. EPA establishes a reference dose (RfD) of 0.1 μg/kg/day based on neurodevelopmental endpoints . The European Union classifies BDE-75 under REACH Annex XIV as a Substance of Very High Concern (SVHC) due to persistent, bioaccumulative, and toxic (PBT) properties .

Remediation Strategies

  • Advanced oxidation processes: UV/H₂O₂ systems achieve 85% degradation in 2 hours .

  • Bioremediation: Sphingomonas spp. degrade BDE-75 via debromination (k = 0.12 day⁻¹) .

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